molecular formula C31H56N10O11 B14244546 L-Isoleucine, L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl- CAS No. 342578-32-9

L-Isoleucine, L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-

Katalognummer: B14244546
CAS-Nummer: 342578-32-9
Molekulargewicht: 744.8 g/mol
InChI-Schlüssel: QRLJWFXSUJAYLQ-JBOWYNOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Isoleucine, L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl- is a complex peptide compound composed of several amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucine, L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the Resin: The resin is activated to allow the first amino acid to attach.

    Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Deprotection Steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage from the Resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) to produce the peptide in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

L-Isoleucine, L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid residues, particularly those with sulfur-containing side chains.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can yield free thiols.

Wissenschaftliche Forschungsanwendungen

L-Isoleucine, L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl- has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.

    Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of L-Isoleucine, L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context and application of the peptide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Seryl-L-valyl-L-prolyl-L-isoleucine: Another peptide with similar amino acid composition but different sequence and properties.

    Cyclo(L-alanyl-L-isoleucyl-L-cysteinyl-L-cysteinyl-L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl): A cyclic peptide with a similar sequence but different structural conformation.

Uniqueness

L-Isoleucine, L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl- is unique due to its specific sequence and the resulting biological activities. Its combination of amino acids and sequence-specific interactions make it distinct from other peptides with similar compositions.

This detailed overview provides a comprehensive understanding of L-Isoleucine, L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

342578-32-9

Molekularformel

C31H56N10O11

Molekulargewicht

744.8 g/mol

IUPAC-Name

(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C31H56N10O11/c1-6-16(4)25(31(51)52)41-26(46)17(5)37-22(44)12-35-27(47)18(9-7-8-10-32)39-28(48)19(11-21(33)43)40-29(49)20(14-42)38-23(45)13-36-30(50)24(34)15(2)3/h15-20,24-25,42H,6-14,32,34H2,1-5H3,(H2,33,43)(H,35,47)(H,36,50)(H,37,44)(H,38,45)(H,39,48)(H,40,49)(H,41,46)(H,51,52)/t16-,17-,18-,19-,20-,24-,25-/m0/s1

InChI-Schlüssel

QRLJWFXSUJAYLQ-JBOWYNOGSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)N

Kanonische SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.